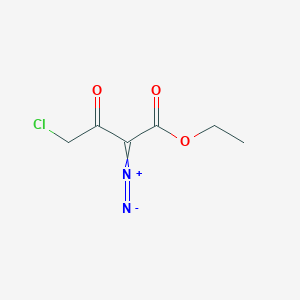
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C6H7ClN2O4 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a chloro substituent
Preparation Methods
The synthesis of 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate can be achieved through several routes. One common method involves the reaction of lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate with manganese (III) acetate . This reaction leads to the formation of diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate, which can be further processed to obtain the desired compound.
Chemical Reactions Analysis
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and diazonium groups make this compound highly reactive in substitution reactions, where these groups can be replaced by other functional groups.
Common reagents used in these reactions include manganese (III) acetate for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the chloro and ethoxy groups can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar compounds to 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate include:
1-chloro-3-diazonio-4-methoxy-4-oxobut-2-en-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
This compound: Similar structure but with different substituents on the but-2-en-2-olate backbone.
Properties
CAS No. |
81260-29-9 |
|---|---|
Molecular Formula |
C6H7ClN2O3 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
ethyl 4-chloro-2-diazo-3-oxobutanoate |
InChI |
InChI=1S/C6H7ClN2O3/c1-2-12-6(11)5(9-8)4(10)3-7/h2-3H2,1H3 |
InChI Key |
DLGFVTBLHLAVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















